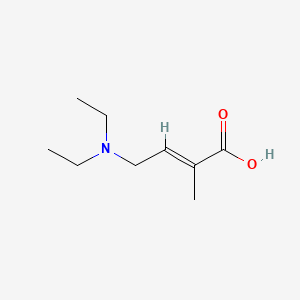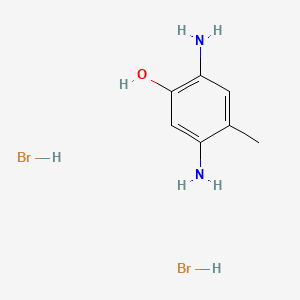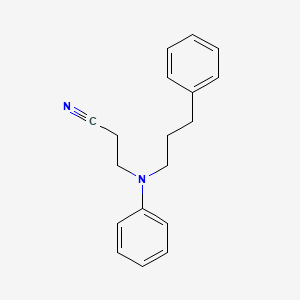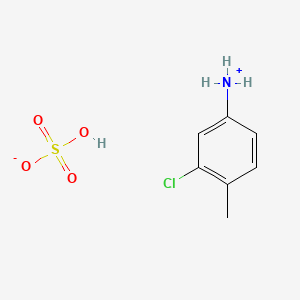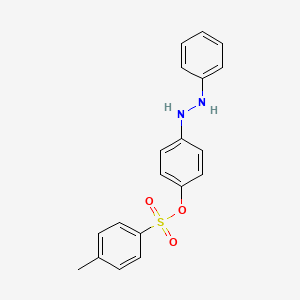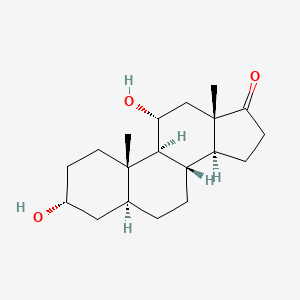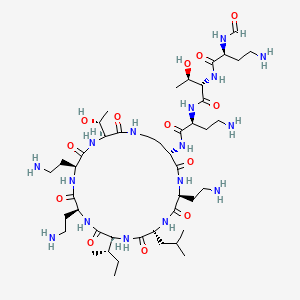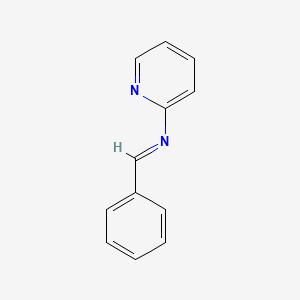
N-(Phenylmethylene)-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenylmethylene)-2-pyridinamine is an organic compound that belongs to the class of imines It is characterized by the presence of a phenylmethylene group attached to a pyridinamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylmethylene)-2-pyridinamine typically involves the condensation reaction between an aldehyde (such as benzaldehyde) and a primary amine (such as 2-aminopyridine). The reaction is usually carried out in the presence of a dehydrating agent to facilitate the removal of water and drive the reaction to completion. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction can be represented as follows:
Benzaldehyde+2-Aminopyridine→this compound+Water
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rate and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(Phenylmethylene)-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenylmethylene group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(Phenylmethylene)-2-pyridinamine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Mechanism of Action
The mechanism of action of N-(Phenylmethylene)-2-pyridinamine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of DNA-topoisomerase I, preventing the enzyme from performing its function in DNA replication and transcription. This inhibition can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
- N-(Phenylmethylene)-2-aminopyridine
- N-(Phenylmethylene)-3-aminopyridine
- N-(Phenylmethylene)-4-aminopyridine
Comparison: N-(Phenylmethylene)-2-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
1883-96-1 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(E)-1-phenyl-N-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C12H10N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-10H/b14-10+ |
InChI Key |
GFPQOWWUXFPGPU-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







